4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a quinoline moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Quinoline Moiety Introduction: The quinoline moiety is introduced through a coupling reaction with 2-methyl-4-quinoline.
Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through cyclization reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Methyl-4-quinoline: Another precursor used in the synthesis.
1,2,4-Oxadiazole derivatives:
Uniqueness
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16BrN5O |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16BrN5O/c1-10-8-14(13-6-4-5-7-15(13)20-10)18-21-16(25-23-18)9-24-12(3)17(19)11(2)22-24/h4-8H,9H2,1-3H3 |
InChI Key |
CTHMWQJVFNXCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CN4C(=C(C(=N4)C)Br)C |
Origin of Product |
United States |
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